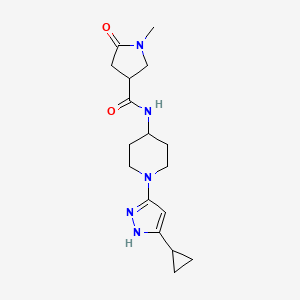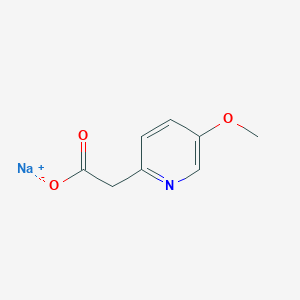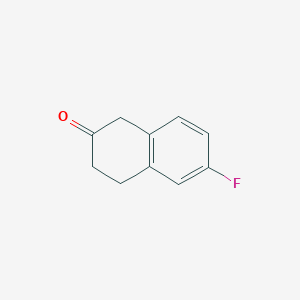
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H25N5O2 and its molecular weight is 331.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research into compounds structurally related to "N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide" often involves the development of novel synthetic methods and the characterization of these compounds. For instance, studies have explored the synthesis of related pyrazole and piperidine derivatives, aiming to enhance their chemical properties or biological activities. The structural analysis, including X-ray diffraction and NMR spectroscopy, provides insights into their molecular configurations and potential interaction sites for biological targeting (Xiaohong Wang et al., 2018).
Potential Applications in Imaging
Some derivatives are being investigated for their potential as imaging agents, particularly in positron emission tomography (PET) for neuroinflammation and other conditions. The synthesis of specific radiolabeled compounds allows for the exploration of their utility in visualizing biological processes at the molecular level. These studies highlight the compound's potential in diagnosing and monitoring diseases through non-invasive imaging techniques (H. Fan et al., 2006).
Bioactivity and Pharmacological Potential
Several studies have investigated the bioactivity of these compounds, including their potential as enzyme inhibitors or receptor antagonists. For example, derivatives have shown inhibitory activities against specific enzymes, which could be leveraged in designing new therapeutic agents. The exploration of these compounds' interaction with cannabinoid receptors and other biological targets underscores their potential in developing drugs with specific pharmacological profiles (J. Shim et al., 2002).
Mecanismo De Acción
Target of Action
The primary target of this compound is cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, specifically during the G1 to S phase transition. By inhibiting CDK2, this compound interferes with cell division and proliferation .
Mode of Action
Upon binding to CDK2, the compound disrupts the kinase’s activity. CDK2 normally phosphorylates key substrates involved in cell cycle progression. Inhibition of CDK2 prevents these phosphorylation events, leading to cell cycle arrest and reduced cell proliferation .
Biochemical Pathways
The affected pathways include the cell cycle control pathway. By blocking CDK2, the compound disrupts the normal progression from G1 to S phase, preventing DNA replication and cell division. Downstream effects include decreased cell growth and tumor suppression .
Propiedades
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-21-10-12(8-16(21)23)17(24)18-13-4-6-22(7-5-13)15-9-14(19-20-15)11-2-3-11/h9,11-13H,2-8,10H2,1H3,(H,18,24)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGVVHKPHBRVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2634502.png)
![(4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B2634503.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2634505.png)

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine](/img/structure/B2634510.png)
![N-(2-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2634511.png)


![[Ethoxy(methyl)phosphoryl]methanamine;hydrochloride](/img/structure/B2634515.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2634520.png)
![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2634522.png)
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2634523.png)